4-[5-(3-Methoxyphenyl)-3-(prop-2-yn-1-yl)imidazol-4-yl]phenyl sulfurofluoridate
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Overview
Description
4-[5-(3-Methoxyphenyl)-3-(prop-2-yn-1-yl)imidazol-4-yl]phenyl sulfurofluoridate is a complex organic compound that features an imidazole ring substituted with a methoxyphenyl group and a prop-2-yn-1-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[5-(3-Methoxyphenyl)-3-(prop-2-yn-1-yl)imidazol-4-yl]phenyl sulfurofluoridate typically involves multi-step organic reactions. The initial step often includes the formation of the imidazole ring, which can be achieved through the cyclization of glyoxal and ammonia . The final step includes the addition of the phenyl sulfurofluoridate group, which can be achieved through a nucleophilic substitution reaction using appropriate reagents .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Reaction conditions such as temperature, pressure, and solvent choice are optimized to ensure high purity and yield of the final product .
Chemical Reactions Analysis
Types of Reactions
4-[5-(3-Methoxyphenyl)-3-(prop-2-yn-1-yl)imidazol-4-yl]phenyl sulfurofluoridate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated solvents and strong bases or acids.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
4-[5-(3-Methoxyphenyl)-3-(prop-2-yn-1-yl)imidazol-4-yl]phenyl sulfurofluoridate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 4-[5-(3-Methoxyphenyl)-3-(prop-2-yn-1-yl)imidazol-4-yl]phenyl sulfurofluoridate involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with various enzymes and receptors, potentially inhibiting their activity. The methoxyphenyl and prop-2-yn-1-yl groups may enhance the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
Imidazole: A simpler compound with a similar core structure but lacking the methoxyphenyl and prop-2-yn-1-yl groups.
Benzimidazole: Contains a fused benzene ring, offering different chemical properties and applications.
Uniqueness
4-[5-(3-Methoxyphenyl)-3-(prop-2-yn-1-yl)imidazol-4-yl]phenyl sulfurofluoridate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methoxyphenyl and prop-2-yn-1-yl groups enhances its potential as a versatile compound in scientific research .
Properties
Molecular Formula |
C19H15FN2O4S |
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Molecular Weight |
386.4 g/mol |
IUPAC Name |
5-(4-fluorosulfonyloxyphenyl)-4-(3-methoxyphenyl)-1-prop-2-ynylimidazole |
InChI |
InChI=1S/C19H15FN2O4S/c1-3-11-22-13-21-18(15-5-4-6-17(12-15)25-2)19(22)14-7-9-16(10-8-14)26-27(20,23)24/h1,4-10,12-13H,11H2,2H3 |
InChI Key |
UQAHOPRAUGLTTO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)C2=C(N(C=N2)CC#C)C3=CC=C(C=C3)OS(=O)(=O)F |
Origin of Product |
United States |
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